molecular formula C12H11N3O6S2 B14686026 2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide CAS No. 24573-61-3

2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide

Cat. No.: B14686026
CAS No.: 24573-61-3
M. Wt: 357.4 g/mol
InChI Key: IYOSGKDDXIAKNN-UHFFFAOYSA-N
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Description

2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features both an amino group and a nitro group attached to a benzene ring, which are linked through sulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 5-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yields .

Industrial Production Methods

Industrial production of sulfonamides often involves the use of chlorosulfonic acid and amines. The process is optimized to ensure high yields and purity of the final product. For large-scale production, continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Used in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The compound inhibits the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the production of nucleotides necessary for DNA replication, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminobenzene-1-sulfonyl)-5-nitrobenzene-1-sulfonamide is unique due to the presence of both amino and nitro groups, which provide distinct chemical reactivity and potential for diverse applications. Its dual sulfonyl groups also enhance its solubility and stability compared to simpler sulfonamides .

Properties

CAS No.

24573-61-3

Molecular Formula

C12H11N3O6S2

Molecular Weight

357.4 g/mol

IUPAC Name

2-(4-aminophenyl)sulfonyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C12H11N3O6S2/c13-8-1-4-10(5-2-8)22(18,19)11-6-3-9(15(16)17)7-12(11)23(14,20)21/h1-7H,13H2,(H2,14,20,21)

InChI Key

IYOSGKDDXIAKNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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